1-Penten-3-yl Acetate

Vue d'ensemble

Description

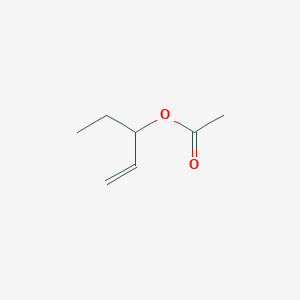

1-Penten-3-yl Acetate is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of 1-penten-3-ol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .

Mécanisme D'action

Target of Action

1-Penten-3-yl Acetate is a chemical compound with the molecular formula C7H12O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that this compound is involved in the synthesis ofpentyl leaf volatiles (PLVs) . These PLVs are produced via the 13-lipoxygenase pathway , which suggests that this compound may interact with enzymes in this pathway to produce PLVs .

Biochemical Pathways

This compound is involved in the synthesis of pentyl leaf volatiles (PLVs), which are emitted by a diverse array of plant species . The synthesis of PLVs is associated with the 13-lipoxygenase pathway . This pathway is responsible for the production of a variety of oxylipins, which are involved in numerous plant physiological processes .

Result of Action

It’s known that plvs, which are synthesized with the involvement of this compound, can facilitate pathogen resistance in plants through the induction of select oxylipins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light-dark transitions can trigger large emission bursts of both C5 and C6 green leaf volatiles (GLVs), including this compound . This suggests that light conditions can significantly influence the production and emission of this compound.

Analyse Biochimique

Biochemical Properties

It is known to be involved in the production of Green Leaf Volatiles (GLVs), a diverse group of fatty acid-derived compounds emitted by all plants . These GLVs are involved in a wide variety of developmental and stress-related biological functions .

Cellular Effects

The specific cellular effects of 1-Penten-3-yl Acetate are not well-documented. It is known that GLVs, which this compound contributes to, can have significant effects on cellular processes. For example, they have been documented following programmed cell death during senescence and a wide variety of biotic and abiotic stresses .

Molecular Mechanism

It is known to be involved in the “pyruvate overflow” mechanism as part of the pyruvate dehydrogenase (PDH) bypass pathway . This may contribute to the acetyl-CoA used for the acetate moiety of (Z)-3-hexen-1-yl acetate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that GLVs, which this compound contributes to, can have significant temporal effects. For example, GLV emission bursts from leaves were reported following light–dark transitions .

Metabolic Pathways

This compound is involved in the production of GLVs via the 13-lipoxygenase pathway . This pathway involves a pool of fatty acids with a slow turnover time, responsible for the C6 alcohol moiety of (Z)-3-hexen-1-yl acetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Penten-3-yl Acetate can be synthesized through the esterification of 1-penten-3-ol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature conditions are crucial to ensure the efficiency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Penten-3-yl Acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1-penten-3-ol and acetic acid.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: 1-Penten-3-ol and acetic acid.

Oxidation: Aldehydes or carboxylic acids.

Substitution: Various substituted esters depending on the nucleophile used.

Applications De Recherche Scientifique

1-Penten-3-yl Acetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in plant volatiles and its effects on insect behavior.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: Widely used in the flavor and fragrance industry for its fruity aroma

Comparaison Avec Des Composés Similaires

1-Penten-3-ol: The alcohol precursor to 1-Penten-3-yl Acetate.

Pentyl Acetate: Another ester with a similar fruity odor but different structural properties.

3-Penten-2-yl Acetate: A structural isomer with different reactivity and applications

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and sensory properties. Its reactivity and applications in various fields make it a valuable compound in both research and industry .

Activité Biologique

1-Penten-3-yl acetate, also known as pent-1-en-3-yl acetate, is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. This compound is primarily recognized for its applications in flavor and fragrance industries, but recent research has highlighted its significant biological activities, particularly in plant defense mechanisms and potential therapeutic applications.

| Property | Value |

|---|---|

| CAS Number | 10500-11-5 |

| Molecular Formula | C7H12O2 |

| Molecular Weight | 128.171 g/mol |

| Boiling Point | 132°C |

| Appearance | Yellow liquid |

Biological Activity Overview

This compound exhibits a variety of biological activities, which can be categorized into its effects on plant defense and potential therapeutic properties in humans.

1. Plant Defense Mechanisms

Recent studies have shown that this compound plays a crucial role in enhancing plant resistance against pathogens. Specifically, it has been observed to induce resistance in maize against Colletotrichum graminicola, a significant pathogen causing anthracnose disease. The underlying mechanism involves the induction of oxylipins, which are signaling molecules that mediate plant defense responses.

- Mechanism of Action : The application of this compound leads to an early increase in oxylipin α- and γ-ketols, followed by the accumulation of ketotrienes and trihydroxydienes. This sequence is critical for establishing a robust defense response in plants against biotic stressors .

2. Therapeutic Potential

While primarily studied for its agricultural benefits, there is emerging interest in the therapeutic potential of this compound. Its structural similarity to other bioactive compounds suggests possible applications in pharmacology.

- Antimicrobial Activity : Some studies indicate that compounds similar to this compound possess antimicrobial properties, which could be leveraged for developing new antimicrobial agents. However, specific data on the antimicrobial efficacy of this compound itself remains limited and warrants further investigation .

Case Study 1: Induction of Plant Resistance

In a controlled experiment involving maize plants treated with this compound, researchers observed a marked increase in resistance to anthracnose infection. The study utilized PLV-deficient mutants alongside exogenous application of the compound to elucidate its biosynthetic pathway and confirm its role in enhancing disease resistance.

Key Findings :

- Treated plants showed a significant reduction in disease severity compared to untreated controls.

- The metabolic profiling indicated distinct oxylipin profiles associated with treated plants, reinforcing the compound's role in signaling pathways related to plant immunity .

Case Study 2: Flavor and Fragrance Applications

In the flavor industry, this compound is valued for its pleasant aroma reminiscent of green apples and bananas. Its use as a flavoring agent has been documented across various food products, highlighting its importance not just in sensory attributes but also in potential health benefits associated with natural flavor compounds.

Propriétés

IUPAC Name |

pent-1-en-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(5-2)9-6(3)8/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRLKTTBPWZXARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336240 | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10500-11-5 | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Penten-3-yl Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.